Zyzzyanone B

Description

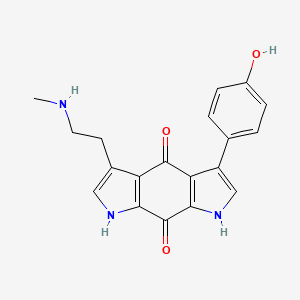

Structure

3D Structure

Properties

Molecular Formula |

C19H17N3O3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-1,7-dihydropyrrolo[3,2-f]indole-4,8-dione |

InChI |

InChI=1S/C19H17N3O3/c1-20-7-6-11-8-21-16-14(11)18(24)15-13(9-22-17(15)19(16)25)10-2-4-12(23)5-3-10/h2-5,8-9,20-23H,6-7H2,1H3 |

InChI Key |

MVUIVMXYMJJTCM-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CNC2=C1C(=O)C3=C(C2=O)NC=C3C4=CC=C(C=C4)O |

Synonyms |

zyzzyanone B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Zyzzyanone B

Source Organism: Zyzzya fuliginosa

Zyzzyanone B is a marine alkaloid that has been isolated from the Australian marine sponge Zyzzya fuliginosa. nih.govacs.orgacs.orgnih.govnih.gov This organism is a source of various biologically active compounds. nih.gov Marine sponges, in general, are known to be a rich source of diverse natural products. nih.govnih.gov

Co-occurring Natural Products and Related Alkaloids from Marine Sponges

This compound is found in Zyzzya fuliginosa alongside a suite of other related chemical compounds. These include other zyzzyanone analogues and various pyrroloiminoquinone alkaloids. The co-occurring natural products isolated from this sponge include zyzzyanone A, zyzzyanone C, and zyzzyanone D. nih.govacs.orgacs.org

Additionally, several other known compounds have been identified from the same source, highlighting the rich chemical diversity of this marine sponge. These include various makaluvamines (C, E, G, H, and L), damirones A and B, 3,7-dimethylguanine, and 4-hydroxybenzoic acid. nih.govacs.orgacs.org The presence of these related alkaloids underscores the biosynthetic capabilities of marine organisms. acs.org

| Compound Class | Specific Compounds |

|---|---|

| Zyzzyanones | Zyzzyanone A, Zyzzyanone C, Zyzzyanone D |

| Makaluvamines | Makaluvamine C, Makaluvamine E, Makaluvamine G, Makaluvamine H, Makaluvamine L |

| Damirones | Damirone A, Damirone B |

| Other Compounds | 3,7-dimethylguanine |

| 4-hydroxybenzoic acid |

Isolation Methodologies for this compound

The isolation of this compound from its natural source involves a multi-step extraction and separation process. The initial step consists of extracting the freeze-dried sponge material with 50% ethanol at room temperature. acs.org Following this initial extraction, the resulting crude extract undergoes further separation procedures to yield the pure compound. This compound is obtained as a purple trifluoroacetic acid (TFA) salt. acs.org The reported yield of this compound from the freeze-dried sponge is approximately 0.002%. acs.org

| Step | Description |

|---|---|

| 1. Extraction | The freeze-dried Zyzzya fuliginosa sponge is extracted with 50% ethanol at room temperature. |

| 2. Separation | The crude extract undergoes further separation to isolate the individual compounds. |

| 3. Final Product | This compound is obtained as a purple TFA salt. |

Spectroscopic Characterization and Structural Elucidation of Zyzzyanone B

Advanced Spectroscopic Techniques for Zyzzyanone B Structural Determination

The definitive structure of this compound was established by integrating data from several powerful spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org

NMR spectroscopy has been indispensable in piecing together the molecular puzzle of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments have provided detailed information about the proton and carbon environments and their correlations. acs.org

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its distinct structural motifs. acs.org These include signals for a para-substituted phenol (B47542) group, two doublets in the aromatic region, a triplet from an N-methyl group, and a pair of triplets from two interconnected methylene (B1212753) groups. acs.org The ¹³C NMR and DEPT spectra confirmed the presence of 19 carbon atoms, categorized as one methyl, two methylene, six methine, and ten quaternary carbons. acs.org The spectral data from synthetic this compound has been shown to be in good agreement with the values reported for the natural product. nih.gov

Detailed NMR data assignments are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in CD₃OD [ppm] | Coupling Constant (J) [Hz] | Chemical Shift (δ) in DMSO-d₆ [ppm] | Coupling Constant (J) [Hz] |

| 2 | 6.95 (s, 1H) | 7.02 (d, 1H) | 2.1 | |

| 6 | 7.03 (s, 1H) | 7.19 (d, 1H) | 2.1 | |

| 2', 6' | 7.54 (d, 2H) | 8.7 | 7.39 (d, 2H) | 8.6 |

| 3', 5' | 6.77 (d, 2H) | 8.7 | 6.75 (d, 2H) | 8.6 |

| 9 | 3.09 (t, 2H) | 7.2 | 2.94 (t, 2H) | 7.3 |

| 10 | 3.26 (t, 2H) | 7.2 | 3.12 (t, 2H) | 7.3 |

| 12-CH₃ | 2.69 (s, 3H) | 2.62 (t, 3H) | 4.8 | |

| Data sourced from Utkina et al., 2005 and Reddy et al., 2013. nih.govacs.org |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in CD₃OD [ppm] | Chemical Shift (δ) in DMSO-d₆ [ppm] |

| 2 | 123.6 | 123.9 |

| 3 | 121.6 | 120.3 |

| 3a | 126.1 | 125.8 |

| 4 | 183.3 | 182.5 |

| 4a | 124.9 | 123.2 |

| 5 | 131.2 | 129.5 |

| 6 | 125.7 | 124.4 |

| 7a | 133.9 | 133.5 |

| 8 | 169.7 | 168.4 |

| 8a | 134.5 | 134.0 |

| 9 | 23.9 | 23.3 |

| 10 | 50.8 | 50.1 |

| 12-CH₃ | 33.7 | 33.1 |

| 1' | 126.4 | 125.2 |

| 2', 6' | 129.2 | 130.6 |

| 3', 5' | 115.6 | 115.0 |

| 4' | 158.0 | 157.0 |

| Data sourced from Utkina et al., 2005 and Reddy et al., 2013. nih.govacs.org |

Mass spectrometry has been crucial for determining the molecular weight and elemental composition of this compound. Fast Atom Bombardment Mass Spectrometry (FABMS) analysis yielded a protonated molecular ion [M+H]⁺ at an m/z of 336. acs.org

High-Resolution Mass Spectrometry (HRMS), using both FABMS and Electrospray Ionization (ESI) techniques, provided a precise mass measurement. nih.govacs.org HRFABMS analysis of the protonated pseudomolecular ion gave an m/z of 336.1339, which suggested the molecular formula C₁₉H₁₈N₃O₃ (calculated for C₁₉H₁₈N₃O₃, 336.1343). acs.org Similarly, HR-ESI-MS analysis of the synthesized compound found a mass of 335.1262, corresponding to the molecular formula C₁₉H₁₇N₃O₃ (calculated 335.1270), further confirming the structure. nih.gov

In addition to NMR and MS, Ultraviolet (UV) spectroscopy was also employed in the characterization of this compound. The UV spectrum was noted to be similar to that of the related compound, Zyzzyanone A, indicating a shared chromophoric system. acs.org

Structural Features of this compound: The Bispyrroloquinone Core

This compound is part of a group of biologically active marine alkaloids that possess a unique bispyrroloquinone ring system as their core structure. nih.govresearchgate.net This central scaffold is specifically a pyrrolo[3,2-f]indole-4,8(1H,7H)-dione skeleton. nih.gov

The structure of this compound is distinguished from its analogue, Zyzzyanone A, by the substitution pattern on the side chain. This compound features a p-hydroxyphenyl group attached to the pyrroloquinone core, along with an N-methylaminoethyl side chain at the 3-position. nih.govacs.org The difference between Zyzzyanone A and B is a single methyl group. acs.org

Stereochemical Aspects and Configuration of this compound

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. sydney.edu.auuou.ac.in Key concepts in stereochemistry include chirality and the assignment of absolute configurations (R/S) to stereogenic centers. sydney.edu.auiupac.org A molecule is chiral if it is non-superimposable on its mirror image. sydney.edu.au

This compound, however, is an achiral molecule. Its core bispyrroloquinone structure is planar, and the molecule possesses a plane of symmetry. Due to the absence of any stereogenic or chiral centers, this compound does not exhibit enantiomerism or diastereomerism. uou.ac.in Consequently, the assignment of R/S configurations is not applicable to this compound. The structural elucidation focuses on determining its planar constitution and connectivity rather than its spatial arrangement.

Biosynthesis of Zyzzyanone B

Proposed General Biosynthetic Pathways of Pyrroloiminoquinones

The biosynthetic pathway for pyrroloiminoquinones is largely considered hypothetical, but a rational sequence has been proposed based on chemotaxonomic relationships and structural similarities among the isolated compounds. mdpi.com The foundational precursor for this class of alkaloids is widely accepted to be the amino acid tryptophan. mdpi.comnih.govfigshare.comnih.gov

The proposed pathway begins with the decarboxylation of tryptophan to form tryptamine. mdpi.com This is followed by a series of oxidation steps and condensation reactions to yield a "proto"-makaluvamine intermediate. mdpi.com From this central precursor, the pathway is thought to diverge. Depending on subsequent oxidation or amination reactions, it can lead to the formation of pyrrolo-ortho-quinones or the unbranched makaluvamines, which are key intermediates. mdpi.com

More recent research into structurally related alkaloids, such as the ammosamides, has suggested a more complex route that may also be relevant to other pyrroloiminoquinones. mdpi.comnih.govfigshare.comnih.gov These studies point towards a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) class of gene cluster. mdpi.com In this proposed mechanism, tryptophan is attached to the C-terminus of a ribosomally synthesized scaffold peptide. nih.govfigshare.comnih.gov This is followed by enzymatic hydroxylations and oxidation to form the quinone structure. mdpi.com Significantly, this newer research indicates that the amino groups within the final pyrroloiminoquinone structures may derive from multiple amino acid sources—including glycine (B1666218), asparagine, and leucine—which are incorporated in a tRNA-dependent manner. nih.govfigshare.comnih.gov This suggests that nature's route to these complex molecules is more intricate than previously envisioned. nih.govfigshare.comnih.gov

Hypothetical Biosynthetic Route to Zyzzyanone B

This compound is classified as a bispyrroloquinone and is considered a biosynthetic seco-analogue of the tsitsikammamines. nih.gov Its structure suggests a plausible biosynthetic connection to the makaluvamine pathway. The formation of more complex, branched pyrroloiminoquinones is thought to involve the incorporation of tyramine (B21549). mdpi.com

The hypothetical route to this compound likely begins with an unbranched makaluvamine intermediate, derived from tryptophan as described above. The subsequent key step is proposed to be a condensation reaction between this makaluvamine core and a second unit derived from tyramine. mdpi.com While the exact sequence of tyramine addition and subsequent cyclizations to form the intricate structures of compounds like the discorhabdins and zyzzyanones is still unknown, the core components are well-supported by structural analysis. mdpi.com Zyzzyanones are suggested to originate from condensation reactions of makaluvamines with alternative reaction partners. mdpi.com

Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor Name | Proposed Role in Biosynthesis |

|---|---|

| Tryptophan | Foundational building block for the pyrroloiminoquinone core. mdpi.comnih.govfigshare.comnih.gov |

| Tyramine | Provides the hydroxyphenyl-containing side chain. mdpi.comnih.gov |

Precursor Incorporation Studies Relevant to this compound (e.g., Tryptophan, Tyramine)

Direct precursor incorporation studies for this compound itself are limited; however, experiments on closely related pyrroloiminoquinones provide strong inferential evidence for its biosynthetic origins. The central role of tryptophan as the initial building block is a cornerstone of the proposed pathways for all pyrroloiminoquinones. mdpi.comnih.govfigshare.comnih.gov

The proposed involvement of tyramine is supported by feeding studies conducted on other complex pyrroloiminoquinones. mdpi.com In a key study on the biosynthesis of discorhabdin B in tissue slices of a Latrunculia sp. sponge, radio-actively labelled {U-14C}-L-phenylalanine was shown to be incorporated into the final molecule. mdpi.com Phenylalanine is a direct biosynthetic precursor to tyramine, providing experimental support for the incorporation of a tyramine-derived unit in the assembly of complex pyrroloiminoquinones. mdpi.com

Recent breakthroughs in the biosynthesis of ammosamides have further complicated the picture, demonstrating that the amino groups can be sourced from at least three different amino acids: glycine, asparagine, and leucine, all incorporated via a tRNA-dependent mechanism. nih.govfigshare.comnih.gov An FAD-dependent oxidase is implicated in the incorporation of nitrogen from glycine and leucine, while a quinone reductase is required for the incorporation of asparagine. nih.govfigshare.comnih.gov While these studies were not on this compound directly, they reveal an unexpected complexity and flexibility in pyrroloiminoquinone biosynthesis that may be applicable across the class. nih.govfigshare.comnih.gov

Table 2: Summary of Relevant Precursor Incorporation Findings

| Study Subject | Precursor Fed | Finding | Relevance to this compound |

|---|---|---|---|

| Latrunculia sp. sponge (Discorhabdin B biosynthesis) | {U-14C}-L-phenylalanine | Incorporation of the radiolabel was observed. mdpi.com | Supports the hypothesis that tyramine (derived from phenylalanine) is a key precursor for the side chain of complex pyrroloiminoquinones. mdpi.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Ammosamides |

| Asparagine |

| Discorhabdin B |

| Glycine |

| Leucine |

| Makaluvamines |

| Phenylalanine |

| Pyrrolo-ortho-quinones |

| Tsitsikammamines |

| Tryptamine |

| Tryptophan |

| Tyramine |

Chemical Synthesis of Zyzzyanone B and Its Analogs

Total Synthesis Strategies for Zyzzyanone Bnih.govnih.govnih.gov

The general approach involves the careful assembly of precursor fragments, followed by a key cyclization reaction to forge the characteristic ring system, and concluding with a series of deprotection steps to reveal the final natural product. nih.govnih.gov This strategy has proven effective for producing all four members of the zyzzyanone family (A-D). nih.gov

Key Methodologies and Reaction Sequences in Zyzzyanone B Total Synthesisnih.govnih.gov

The total synthesis of this compound is a multi-step process that relies on a critical oxidative radical cyclization. The synthesis commences from N-tosyl-6-(benzylamino)-1H-indole-4,7-dione, which serves as the foundational indolequinone unit. nih.gov

A key sequence in the synthesis of this compound is outlined below:

Cyclization: The advanced intermediate (compound 18 in the literature, which contains the full carbon skeleton with multiple protecting groups) is the starting point for the final steps. This intermediate is formed via a crucial Mn(OAc)₃ mediated oxidative free radical cyclization. nih.gov

Detosylation: The first deprotection step involves the removal of the N-tosyl group from compound 18 . This is achieved by treating the compound with sodium azide (B81097) (NaN₃) in anhydrous dimethylformamide (DMF), yielding the detosylated product (compound 21 ) in 75% yield. nih.govnih.gov

Debenzylation: The subsequent step is the simultaneous removal of the N-benzyl and O-benzyl protecting groups. This is accomplished through treatment with palladium black in the presence of ammonium (B1175870) formate (B1220265) (HCOONH₄) in anhydrous ethanol. This reaction affords the debenzylated product (compound 74 ) in a 53% yield. nih.gov

Boc Group Removal: The final step to yield this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the aminoethyl side chain. This is achieved using a 1:1 mixture of trifluoroacetic acid (TFA) and a suitable solvent. nih.gov

Table 1: Key Reaction Sequence for the Final Steps of this compound Synthesis nih.govnih.gov

| Step | Reaction | Reagents and Conditions | Precursor | Product | Yield (%) |

| 1 | Detosylation | NaN₃, anhydrous DMF | Protected Intermediate (18 ) | Detosylated Intermediate (21 ) | 75 |

| 2 | Debenzylation | Pd black, HCOONH₄, anhydrous EtOH | Detosylated Intermediate (21 ) | Debenzylated Intermediate (74 ) | 53 |

| 3 | Boc Deprotection | 1:1 TFA/Solvent | Debenzylated Intermediate (74 ) | This compound | N/A |

Role of Oxidative Free Radical Cyclization in this compound Synthesis (e.g., Mn(OAc)₃ Mediated Reactions)nih.govresearchgate.netwikipedia.org

The cornerstone of the this compound total synthesis is the manganese(III) acetate (B1210297) [Mn(OAc)₃] mediated oxidative free radical cyclization. nih.govnih.gov This reaction constructs the second pyrrole (B145914) ring onto the indole-4,7-quinone core in a single, efficient step. nih.gov The mechanism begins with the single-electron oxidation of a carbonyl compound by Mn(OAc)₃ to generate an α-oxoalkyl radical. wikipedia.orgnih.gov In this specific synthesis, the 6-benzylamino indole-4,7-quinone derivative is reacted with 4-benzyloxyphenyl acetaldehyde (B116499) diethyl acetal (B89532) in the presence of Mn(OAc)₃. nih.govnih.gov

This methodology is highly effective for forming cyclic structures found in many natural products. researchgate.net The cyclization proceeds via an oxidative free radical mechanism, which has been previously reported for reactions involving 2-amino-1,4-benzoquinones. nih.gov The Mn(OAc)₃-mediated strategy was chosen because it successfully forms the pyrrole ring on the quinone without introducing undesired substituents, a drawback of other methods. nih.gov This reaction is characterized by its ability to tolerate sensitive functional groups and proceed under relatively mild conditions. researchgate.net

Protecting Group Strategies in this compound Chemical Synthesisnih.govnih.govorganic-chemistry.org

The successful total synthesis of this compound relies heavily on a sophisticated protecting group strategy to mask reactive functional groups while other parts of the molecule are being modified. nih.govnih.govjocpr.com Protecting groups are temporary modifications that prevent unwanted side reactions. organic-chemistry.org The synthesis of this compound requires the management of several protecting groups, which must be removed in the final stages to unveil the natural product. nih.gov

The key protecting groups employed are:

Tosyl (Ts): Used to protect the indole (B1671886) nitrogen. It is stable under many reaction conditions but can be removed effectively. nih.gov

Benzyl (B1604629) (Bn): Used to protect both a secondary amine (N-benzyl) and a phenolic oxygen (O-benzyl). nih.gov Benzyl groups are stable to a wide range of conditions but can be removed by hydrogenolysis. libretexts.orgwiley-vch.de

tert-Butyloxycarbonyl (Boc): Used to protect the primary amine of the aminoethyl side chain. It is stable to many reagents but is easily cleaved under acidic conditions. nih.govorganic-chemistry.org

An orthogonal protection strategy is implicitly used, allowing for the sequential removal of these groups without affecting the others. nih.govorganic-chemistry.org For instance, the tosyl group is removed first, followed by the benzyl groups, and finally the Boc group, demonstrating selective deprotection. nih.govnih.gov

Table 2: Protecting Groups and Deprotection Conditions in this compound Synthesis nih.govnih.gov

| Protecting Group | Functional Group Protected | Reagents for Removal |

| Tosyl (Ts) | Indole Nitrogen | Sodium azide (NaN₃) in DMF |

| Benzyl (Bn) | Secondary Amine (N-Bn) & Phenolic Oxygen (O-Bn) | Palladium (Pd) black, Ammonium formate (HCOONH₄) |

| Boc | Primary Amine | Trifluoroacetic acid (TFA) |

Synthetic Approaches to this compound Derivatives and Structural Analogsnih.govcjnmcpu.com

The synthetic methodology developed for the total synthesis of zyzzyanones is also valuable for producing various derivatives and structural analogs. nih.gov This capability is essential for conducting structure-activity relationship (SAR) studies, which help in identifying the key structural features responsible for a compound's biological activity. nih.gov

While the direct synthesis of this compound analogs is not extensively detailed, the strategies used for related bispyrroloquinone alkaloids demonstrate the potential. For example, synthetic strategies for wakayin (B1243252) and tsitsikammamines, which share the core bispyrroloquinone structure, have been adapted to create novel analogs. nih.gov These include:

Aza analogues: Synthesized using a 1,3-dipolar cycloaddition reaction between an indole-4,7-dione (B1215410) and a diazoaminopropane derivative. nih.gov

Pyrazolic analogues: Created by replacing one of the pyrrole rings with a pyrazole (B372694) ring, utilizing a [3+2] cycloaddition of an ethylamine-indole-4,7-dione derivative with substituted diazo compounds. nih.govcjnmcpu.com

These examples highlight that the core synthetic pathways can be modified by using different starting materials or reaction partners to generate a library of related compounds, a strategy that is applicable to the this compound framework. nih.gov

Biological Activities and Mechanistic Investigations of Zyzzyanone B

Cytotoxicity and Antiproliferative Activity of Zyzzyanone B

This compound has demonstrated the ability to inhibit cell growth and proliferation in preclinical studies. These investigations provide initial insights into its potential as an anticancer agent.

In Vitro Studies on this compound Against Cancer Cell Lines (e.g., mouse Ehrlich carcinoma cells)

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. One notable example is its activity against mouse Ehrlich carcinoma (EAC) cells. researchgate.net Ehrlich carcinoma is a type of mammary adenocarcinoma in mice that is often used in cancer research to study tumor development and to screen for potential anticancer drugs. nih.gov

Zyzzyanone A, a related compound, has shown moderate cytotoxic activity against mouse Ehrlich carcinoma cells with a reported IC50 value of 25 µM. researchgate.net While specific IC50 values for this compound against EAC cells are not detailed in the provided search results, the general class of zyzzyanone compounds has been noted for its cytotoxic properties.

Table 1: Cytotoxicity of Zyzzyanone A against Mouse Ehrlich Carcinoma Cells

| Compound | Cell Line | IC50 (µM) |

| Zyzzyanone A | Mouse Ehrlich Carcinoma | 25 |

This table is based on data for the related compound Zyzzyanone A, as specific data for this compound was not available in the search results.

Cellular Mechanisms of Antiproliferative Action by this compound

The antiproliferative action of compounds like this compound is often attributed to their interaction with key cellular processes that regulate cell growth and division. nih.govnih.gov While the precise cellular mechanisms of this compound's antiproliferative activity are still under investigation, related marine alkaloids have been shown to induce cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net These effects are often mediated through the modulation of various signaling pathways involved in cell proliferation and survival. researchgate.net

Enzyme Modulatory Activities of this compound

This compound and its analogs have been found to modulate the activity of several crucial cellular enzymes, which likely contributes to their observed biological effects.

Topoisomerase I and II Inhibition by this compound

Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. wikipedia.org They are validated targets for cancer chemotherapy. wikipedia.orgcellmolbiol.org Compounds that can inhibit topoisomerases can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. wikipedia.org

Zyzzyanone compounds have demonstrated the ability to inhibit both topoisomerase I and topoisomerase II enzymes. This dual inhibitory activity is a significant finding, as many anticancer drugs target only one of these enzymes. cellmolbiol.org The inhibition of these enzymes by zyzzyanones contributes to their cytotoxic and antiproliferative properties. researchgate.net

Cyclin-Dependent Kinase 5 (CDK5) Inhibition by this compound

Cyclin-dependent kinase 5 (CDK5) is an atypical member of the CDK family that plays a crucial role in various cellular processes. mdpi.comscbt.com Overactivation of CDK5 has been linked to the initiation and progression of cancer, making it an attractive target for cancer therapy. mdpi.comnih.gov

This compound has been identified as a potential inhibitor of CDK5. nih.gov This inhibition is significant because selective targeting of CDK5 is challenging due to its high degree of similarity with other CDKs. mdpi.com The discovery of this compound as a potential CDK5 inhibitor opens up new avenues for the development of more selective anticancer agents. mdpi.comnih.gov

To understand the interaction between this compound and CDK5 at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed. nih.govnih.gov These techniques provide insights into the binding affinity and stability of the compound within the active site of the enzyme. mdpi.commdpi.com

Molecular docking studies have been used to screen large libraries of marine natural products, including this compound, for their potential to bind to CDK5. nih.govnih.gov These studies identified this compound as a promising candidate with favorable binding characteristics. nih.gov

Following the initial docking, molecular dynamics simulations, extending for 200 nanoseconds, were performed to assess the stability of the this compound-CDK5 complex. nih.govnih.gov The results of these simulations indicated that this compound forms a stable interaction with the target protein over time. nih.govnih.gov These computational findings suggest that this compound has the potential to be an effective inhibitor of CDK5 and warrant further experimental validation. nih.gov

Binding Site Analysis and Interaction Modes of this compound with CDK5 (e.g., hydrogen bonding, pi-pi stacking, salt bridges)

Cyclin-dependent kinase 5 (CDK5) is a crucial enzyme involved in various cellular processes, and its overactivation is linked to cancer progression. nih.govnih.gov Molecular docking and dynamics simulations have been employed to investigate the interaction between this compound and CDK5, revealing a multifaceted binding profile within the ATP-binding pocket of the kinase. nih.govnih.gov

This compound demonstrates a broad spectrum of interactions with key amino acid residues in the CDK5 active site. nih.gov It forms hydrogen bonds with Gln51, Glu81, Cys83, and Asp86. nih.gov A notable interaction is the formation of a salt bridge with Asp86, which contributes to the stability of the complex. nih.gov Furthermore, a pi-pi stacking interaction occurs between the aromatic system of this compound and the residue Phe80. nih.gov

These varied interactions, including hydrogen bonds, a salt bridge, and pi-pi stacking, underscore the versatile binding capacity of this compound to the CDK5 receptor. nih.gov This complex binding pattern suggests a potential for selective inhibition of CDK5. nih.gov Molecular dynamics simulations have indicated that this compound maintains stable interactions with the target protein over time. nih.gov

Table 1: Interaction Modes of this compound with CDK5

| Interaction Type | Interacting Residue(s) | Reference |

|---|---|---|

| Hydrogen Bonding | Gln51, Glu81, Cys83, Asp86 | nih.gov |

| Pi-Pi Stacking | Phe80 | nih.gov |

| Salt Bridge | Asp86 | nih.gov |

Glycosidase Modulation by this compound

The influence of this compound extends to the modulation of glycosidase enzymes, which are involved in various biological processes. csic.es

Research has shown that Zyzzyanone A, a closely related compound, acts as a slow-binding irreversible inhibitor of α-D-galactosidase from the marine bacterium Pseudoalteromonas sp. KMM 701. nih.govnih.gov While specific data for this compound's direct inhibition of this bacterial enzyme is not detailed in the provided search results, the studies on related compounds like Zyzzyanone A highlight the potential for this class of molecules to interact with and inhibit bacterial glycosidases. nih.govnih.gov The inhibition by Zyzzyanone A involves binding in a pocket near the catalytic residues Asp451 and Asp516, stabilized by π-π interactions with Trp308 and hydrogen bonds with Lys449. nih.govnih.gov

α-N-Acetylgalactosaminidase (α-NaGalase) is an enzyme expressed by cancer cells that plays a role in immunosuppression. mdpi.commdpi.com Studies investigating a range of sponge-derived alkaloids, including Zyzzyanone A, found that these compounds did not directly inhibit the enzymatic activity of α-NaGalase from human colorectal adenocarcinoma cells (DLD-1). nih.govmdpi.com However, some of the tested alkaloids did reduce the expression of the α-NaGalase enzyme in these cancer cells at a concentration of 5 μM. nih.govmdpi.com While the direct effect of this compound on α-NaGalase expression was not specified in the available results, the findings for related compounds suggest a potential mechanism of action that involves modulating enzyme levels rather than direct inhibition. nih.govmdpi.com

Antioxidant Activity of this compound

This compound has been reported to possess antioxidant effects. nih.gov Studies have evaluated its activity using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) scavenging assay and by measuring the inhibition of AAPH-induced autoxidation of linoleic acid. nih.gov In these assays, this compound, along with Zyzzyanone A, displayed moderate antioxidant activity. nih.gov The Trolox equivalent (TE) value for Zyzzyanones A and B in the ABTS assay was 0.3. nih.gov They also showed 61-66% inhibition of linoleic acid autoxidation at a concentration of 0.1 mM. nih.gov

Structure-activity relationship analyses indicate that the antioxidant properties of zyzzyanones are dependent on the presence of a phenolic function in their structure. nih.gov The presence of a charged side chain in this compound and A slightly enhances their ABTS scavenging activity compared to Zyzzyanones C and D. nih.gov

Table 2: Antioxidant Activity of this compound

| Assay | Result | Concentration | Reference |

|---|---|---|---|

| ABTS Scavenging | TE = 0.3 | Not specified | nih.gov |

| AAPH-induced Linoleic Acid Autoxidation | 61-66% inhibition | 0.1 mM | nih.gov |

Antimicrobial Spectrum of this compound

Information regarding the specific antimicrobial spectrum of this compound is limited in the provided search results. While the compound has been isolated from a marine sponge and tested for various biological activities, detailed studies focusing on its inhibitory effects against a broad range of bacteria and fungi are not explicitly covered. nih.govresearchgate.net

Challenges and Future Perspectives in Zyzzyanone B Research

Advancements in Synthetic Methodologies for Zyzzyanone B and Analogs

A primary hurdle in the comprehensive study of this compound and its analogs has been the lack of efficient and large-scale synthetic methods. nih.gov The complex, polycyclic structure of these bispyrroloquinone alkaloids presents a considerable challenge to organic chemists. However, recent years have seen a surge in efforts to develop robust synthetic routes, driven by the promising biological activities of these compounds. nih.gov

Initial synthetic strategies have laid the groundwork for accessing the core structure of this compound. One reported synthesis of this compound involved a multi-step process starting from a protected indole-4,7-dione (B1215410) derivative. nih.gov Key steps included detosylation, debenzylation to remove both O- and N-benzyl groups, and subsequent removal of a Boc protecting group. nih.gov

The development of synthetic methodologies is not only crucial for producing sufficient quantities of this compound for biological testing but also for the creation of analogs. nih.govworktribe.com The synthesis of aza-analogs of related compounds, for instance, has been achieved through strategies like the 1,3-dipolar cycloaddition reaction. nih.gov Such advancements allow for the exploration of structure-activity relationships, potentially leading to the design of new compounds with enhanced or more specific biological activities. Future research will likely focus on refining existing synthetic pathways to improve yields and scalability, as well as exploring novel synthetic strategies to access a wider diversity of this compound analogs. rsc.org

Table 1: Key Synthetic Steps in a Reported Synthesis of this compound This table is based on a reported synthetic route and is for illustrative purposes.

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Detosylation | NaN3 in anhydrous DMF | Removal of the tosyl protecting group. nih.gov |

| 2 | Debenzylation | Pd black, HCOONH4 in anhydrous EtOH | Removal of both O- and N-benzyl groups. nih.gov |

| 3 | Boc Deprotection | 1:1 mixture of TFA | Removal of the Boc protecting group. nih.gov |

Elucidation of Complete Biosynthetic Pathways for this compound

While the chemical synthesis of this compound is a significant endeavor, understanding its natural production within the marine sponge Zyzzya sp. is equally important. The elucidation of the complete biosynthetic pathway of this compound remains an area of active investigation. It is proposed that the biosynthesis of the core pyrroloiminoquinone scaffold originates from the oxidation of tryptamine. researchgate.net This initial step likely gives rise to simpler precursors, which then undergo further modifications to generate the complex structures of this compound and its relatives.

Unraveling the intricate enzymatic machinery responsible for constructing these molecules is a key challenge. nih.govresearchgate.netnih.gov Identifying the specific genes and enzymes involved in each step of the pathway, from the initial building blocks to the final complex structure, will provide invaluable insights. psu.edu Techniques such as heterologous expression of biosynthetic genes in more tractable host organisms can be a powerful tool in this endeavor. nih.govresearchgate.net By understanding the biosynthesis, it may become possible to harness these enzymatic processes for the biotechnological production of this compound and its analogs, potentially offering a more sustainable and efficient alternative to chemical synthesis.

Deeper Mechanistic Understanding of this compound Biological Actions

This compound and related bispyrroloquinone alkaloids have demonstrated a range of potent biological activities, including anticancer and antimalarial effects. nih.govresearchgate.net However, a detailed understanding of the molecular mechanisms underlying these actions is still evolving.

Initial studies have pointed towards the inhibition of topoisomerases as a possible mechanism of anticancer activity for this class of compounds. nih.gov More recently, inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion, has been identified as another potential target. nih.gov In the context of its potential as an anticancer agent, a computational study suggested that this compound could be a promising inhibitor of cyclin-dependent kinase 5 (CDK5), a protein associated with cancer initiation and progression. mdpi.com

The antimalarial activity of related compounds has been shown to be potent against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. researchgate.net The iminoquinone moiety is thought to be crucial for this activity. researchgate.net Further research is needed to pinpoint the specific molecular targets of this compound in various biological contexts. A deeper mechanistic understanding will be crucial for any future therapeutic development and for identifying potential off-target effects. mdpi.com

Potential for this compound as a Chemical Probe in Biological Systems

The unique structure and potent bioactivity of this compound make it an attractive candidate for development as a chemical probe. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, providing valuable insights into complex biological processes. nih.govrsc.org The ability of natural products to interact with biological targets with high affinity and selectivity makes them excellent starting points for probe development. nih.gov

To be an effective chemical probe, a molecule often requires modification to incorporate reporter groups, such as fluorophores, without compromising its biological activity. mdpi.combeilstein-journals.org These modifications can enable the visualization and tracking of the molecule's interactions within living cells and organisms. nih.gov For instance, a this compound-based probe could be used to identify its direct binding partners, elucidate its mechanism of action in real-time, and explore its effects on specific cellular pathways. mdpi.com The development of such probes would be a powerful tool for dissecting the complex biology associated with the targets of this compound.

Q & A

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Conduct meta-analyses to identify confounding variables (e.g., serum concentration in cell cultures) . Replicate conflicting studies under standardized conditions, and use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to validate mechanisms. Apply contradiction matrices to isolate experimental vs. compound-specific factors .

Q. What strategies optimize this compound's selectivity for therapeutic targets while minimizing off-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups linked to off-target binding (e.g., hydroxyl or methyl groups). Use computational tools (e.g., molecular dynamics simulations) to predict interaction hotspots. Validate selectivity via kinome-wide profiling or proteome-wide affinity pulldown assays .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may stem from pharmacokinetic challenges (e.g., poor bioavailability). Perform ADME profiling early (e.g., microsomal stability, plasma protein binding) . Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation in animal models. If efficacy gaps persist, revise formulation strategies (e.g., nanoparticle encapsulation) .

Q. What advanced analytical techniques are critical for elucidating this compound's mechanism of action?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) to identify pathway modulation. Use CRISPR-Cas9 knockout models to confirm target dependency. For direct target identification, employ thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) . Cross-correlate findings with cheminformatics databases to predict polypharmacology .

Q. How can computational modeling improve the design of this compound derivatives with enhanced potency?

- Methodological Answer : Use QSAR models trained on existing bioactivity data to prioritize derivatives. Apply free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate top candidates via parallel synthesis and high-throughput screening. Address model limitations (e.g., force field inaccuracies) with experimental validation .

Methodological Frameworks & Validation

Q. What frameworks ensure rigor in formulating research questions about this compound's applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis generation. For mechanistic studies, use PICO (Problem, Intervention, Comparison, Outcome) to define scope. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Q. How should researchers evaluate and mitigate biases in this compound data interpretation?

- Methodological Answer : Implement blinding in assay readouts and randomization in sample processing. Use sensitivity analyses to test robustness of conclusions to outlier removal. Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound research data in peer-reviewed journals?

- Methodological Answer : Follow the "BEARR" checklist: (1) B alance raw/processed data in supplements, (2) E rror bars with explicit definitions (SD vs. SEM), (3) A nnotate outliers, (4) R eport effect sizes with confidence intervals, (5) R epeatability metrics (e.g., intraclass correlation). Use tools like PRIDE for proteomics data or ChEMBL for compound bioactivity .

Q. How can researchers enhance the reproducibility of this compound studies across labs?

- Methodological Answer : Share detailed protocols via platforms like protocols.io , including batch numbers for critical reagents (e.g., cell lines, antibodies). Use reference standards (e.g., USP-grade compounds) for calibration. Participate in inter-laboratory ring trials to harmonize methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.